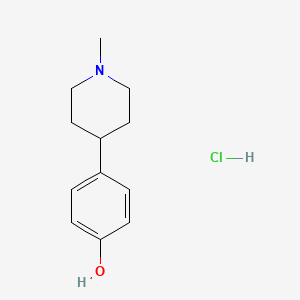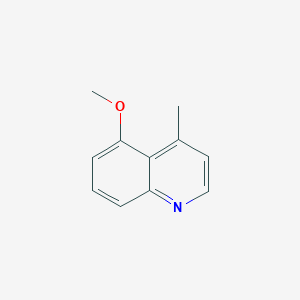
5-Methoxy-4-methylquinoline
説明
5-Methoxy-4-methylquinoline is a chemical compound with the molecular formula C11H11NO . It is a derivative of quinoline, a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-4-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The compound also has a methoxy group (-OCH3) and a methyl group (-CH3) attached to the quinoline core .科学的研究の応用
Tubulin-Polymerization Inhibitors
5-Methoxy-4-methylquinoline derivatives have been explored in the context of tubulin-polymerization inhibitors. A study by Wang et al. (2014) showed that modifications of the methoxyquinoline moiety resulted in compounds with significant in vitro cytotoxic activity and potency against tubulin assembly, relevant for cancer therapy.
Antimicrobial Activity
Compounds containing the 5-methoxy-4-methylquinoline structure have demonstrated antimicrobial properties. For instance, Thomas, Adhikari, and Shetty (2010) synthesized derivatives showing moderate to very good antibacterial and antifungal activities, comparable to first-line drugs.
Anti-tumor Properties
In cancer research, derivatives of 5-methoxy-4-methylquinoline have been found to induce autophagic cell death of liver cancer cells. A study by Li et al. (2021) found that these compounds target the Nur77 protein in hepatocellular carcinoma cells, suggesting a potential strategy for cancer therapy.
Dental Plaque Inhibition
Some 5-methoxy-4-methylquinoline derivatives have been studied for their antiplaque activity. Research by Warner et al. (1975) on hydroxyquinoline derivatives, including the 5-methoxy-4-methyl variant, showed potential in vitro antiplaque activity.
Fluorophore Development
Derivatives of 5-methoxy-4-methylquinoline have been synthesized as precursors for specific fluorophores. Kimber et al. (2003) studied these compounds for their potential in developing fluorescent complexes with Zn(II), which could have applications in biological imaging.
Antileishmanial Activity
Compounds related to 5-methoxy-4-methylquinoline, such as lepidines, have demonstrated significant antileishmanial activity. Kinnamon et al. (1978) found that these compounds were more effective than standard treatments in a Leishmania donovani model.
Tubulin Polymerization Inhibition in Cancer Therapy
Another study by Gastpar et al. (1998) on methoxy-substituted indoles, closely related to 5-methoxy-4-methylquinoline, showed the inhibition of tubulin polymerization, a critical factor in cancer cell division and growth.
Stability Analysis of Antimalarial Drugs
Research into antimalarial drugs has also involved 5-methoxy-4-methylquinoline derivatives. Dutta, Avery, and Wyandt (2006) developed a stability-indicating HPLC method for NPC 1161C, a novel antimalarial drug containing this moiety, highlighting its relevance in drug development and quality control.
将来の方向性
Quinoline derivatives, including 5-Methoxy-4-methylquinoline, have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research may focus on exploring the potential applications of 5-Methoxy-4-methylquinoline in these areas.
特性
IUPAC Name |
5-methoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-7-12-9-4-3-5-10(13-2)11(8)9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEPJSJPOFNPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-methylquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



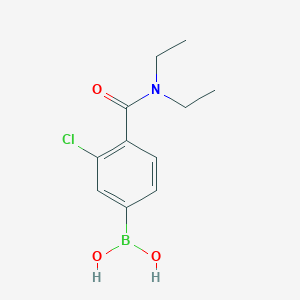
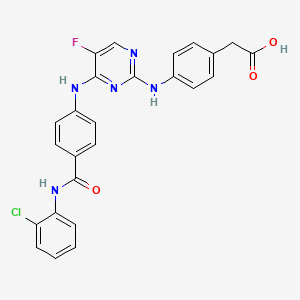
![3-Ethyl-2-[3-[3-[(3-ethyl-3H-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-EN-1-ylidene]prop-1-enyl]benzothiazolium iodide](/img/structure/B1418654.png)
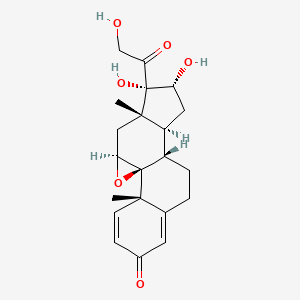
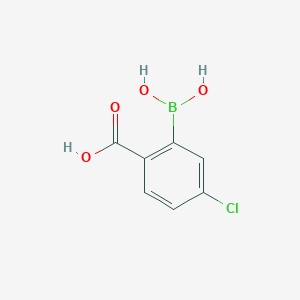
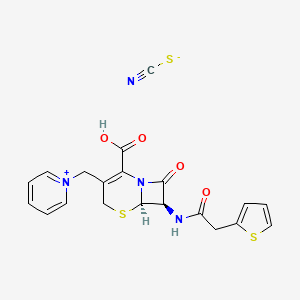
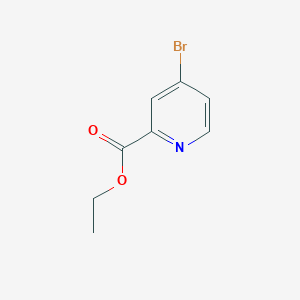
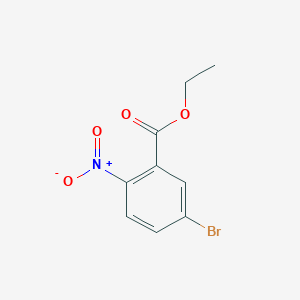
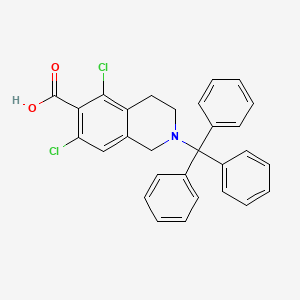

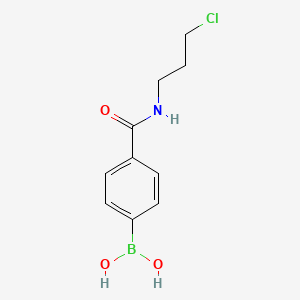
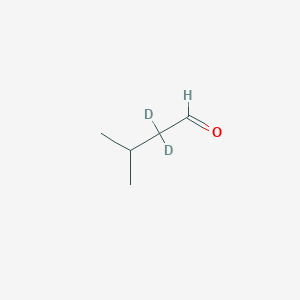
![3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide](/img/structure/B1418670.png)
